1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Description
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone is a heterocyclic compound featuring a 3,4-dihydropyrazole core substituted with a 4-bromophenyl group at position 5 and a 2,3-dimethoxyphenyl group at position 2. This compound shares synthetic pathways with analogs synthesized via Claisen–Schmidt condensation and Michael addition reactions, as observed in structurally related pyrazoline derivatives . Its molecular architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by brominated aromatic systems and indole-based motifs.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30BrN3O3S/c1-4-16-33-18-28(22-8-5-6-10-25(22)33)38-19-29(35)34-26(23-9-7-11-27(36-2)30(23)37-3)17-24(32-34)20-12-14-21(31)15-13-20/h5-15,18,26H,4,16-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGLBLOTLUPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache).
Mode of Action
Related pyrazoline derivatives have been shown to inhibit the activity of ache. This inhibition can affect normal nerve pulse transmission, leading to changes in behavior and body movement.
Biological Activity
The compound 1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyrazole ring, bromophenyl group, dimethoxyphenyl moiety, and an indole derivative. Its molecular formula is , indicating significant complexity and potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole moieties. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 100 µg/mL to 250 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The specific activity of the target compound has yet to be quantified but is expected to follow similar trends.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism of Action : The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways. Studies have shown that related compounds effectively reduce inflammation in animal models of arthritis .
Antimicrobial Activity
The antimicrobial properties of compounds containing indole and pyrazole structures have been explored extensively:
- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
Data Tables
Case Studies
- Cancer Treatment Study : A study involving a series of pyrazole derivatives indicated that modifications at the phenyl rings significantly enhanced cytotoxicity against HCT116 cells. The target compound's structural features suggest it may exhibit similar or enhanced effects due to the presence of both bromine and methoxy substituents .
- Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory properties of substituted pyrazolines, compounds similar to the target structure were shown to reduce paw edema in rat models significantly. This suggests that the target compound could also possess notable anti-inflammatory capabilities .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest that this compound could be optimized for enhanced anti-inflammatory properties, potentially benefiting conditions like asthma and arthritis .
Anticancer Potential
The presence of bromophenyl and dimethoxyphenyl groups may contribute to the compound's anticancer activity. Studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound warrants investigation for its potential as an anticancer agent .
Neuroprotective Effects
Given the indole component of the molecule, there is potential for neuroprotective applications. Indole derivatives have been studied for their effects on neurodegenerative diseases, indicating that this compound could be explored for its ability to protect neuronal cells from oxidative stress .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on structurally similar compounds demonstrated significant inhibition of 5-LOX activity in vitro. The docking studies indicated favorable binding interactions with the enzyme's active site, suggesting that modifications to the current compound could enhance its efficacy as a therapeutic agent against inflammation .
Case Study 2: Cytotoxicity Screening
In vitro assays on related pyrazole derivatives showed varying degrees of cytotoxicity against breast and lung cancer cell lines. The results indicated that the introduction of specific substituents could lead to increased potency, highlighting the need for further exploration of this compound's anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indole and Pyrazole Derivatives
The target compound differs from close analogs in substituent positioning and alkyl chain length. For example:
- 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone (): Replacing the propyl group on the indole nitrogen with an ethyl group reduces lipophilicity (calculated logP: 5.2 vs.
- 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (): Substitution of the sulfanylethanone group with a sulfonamide enhances hydrogen-bonding capacity, improving aqueous solubility (measured solubility: 12 µM vs. 4 µM for the target compound) but reducing passive diffusion across biological membranes .
Core Heterocycle Modifications
- 195°C for dihydropyrazole derivatives) .
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (): The pyrazol-3-one core lacks the dihydro moiety, simplifying the ring system and reducing steric hindrance, which may improve binding to flat hydrophobic pockets in target proteins .
Functional Group Impact on Bioactivity
- Catechin derivatives (): Though structurally distinct, the 2,3-dimethoxyphenyl group in the target compound mimics catechol-like motifs in flavonoids, hinting at antioxidant or metal-chelating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
